5-Formylcytosine

Descripción

Propiedades

IUPAC Name |

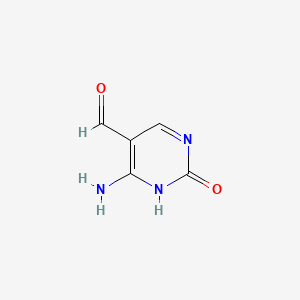

6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSISDGOVSHJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336487 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-59-6 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 5-Formylcytosine in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Formylcytosine (5fC) is a modified DNA base that plays a multifaceted role in the epigenetic regulation of gene expression. Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC also functions as a distinct epigenetic mark. It is generated through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. While its removal by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway leads to the restoration of unmodified cytosine, the presence of 5fC at specific genomic locations has been correlated with active gene transcription and the priming of regulatory elements. This guide provides a comprehensive overview of the biological functions of 5fC, its genomic distribution, and the experimental methodologies used for its detection and analysis.

The Role of this compound in Active DNA Demethylation

Active DNA demethylation is a critical process for epigenetic reprogramming and the dynamic regulation of gene expression.[1] 5fC is a key intermediate in the iterative oxidation of 5-methylcytosine (5mC) mediated by the TET family of dioxygenases.[2][3][4] This process involves the sequential conversion of 5mC to 5hmC, then to 5fC, and finally to 5-carboxylcytosine (5caC).[2] Both 5fC and 5caC are recognized and excised by the enzyme Thymine DNA Glycosylase (TDG), initiating the base excision repair (BER) pathway to ultimately replace the modified base with an unmodified cytosine. This enzymatic cascade ensures the removal of methylation marks, thereby facilitating changes in gene expression patterns.

Signaling Pathway of Active DNA Demethylation

Caption: The iterative oxidation pathway of 5-methylcytosine by TET enzymes.

Genomic Distribution and Regulatory Function of 5fC

Genome-wide mapping studies have revealed that 5fC is not randomly distributed throughout the genome but is enriched at specific regulatory regions. In mouse embryonic stem cells (mESCs), 5fC is preferentially found in CpG islands (CGIs) located within promoters and exons. Notably, promoters with a higher relative enrichment of 5fC compared to 5mC or 5hmC are associated with transcriptionally active genes. These 5fC-rich promoters often exhibit high levels of the active histone mark H3K4me3 and are frequently bound by RNA polymerase II.

Furthermore, 5fC is enriched at both active and poised enhancers, suggesting a role in the epigenetic priming of these regulatory elements. The accumulation of 5fC at poised enhancers in the absence of TDG correlates with increased binding of the transcriptional co-activator p300, indicating that 5fC may facilitate the binding of regulatory proteins. Recent studies have also identified 5fC as an activating epigenetic switch that initiates gene expression during early embryonic development.

Quantitative Data on Cytosine Modifications

| Modification | Relative Abundance in mESCs | Genomic Location Enrichment | Associated Function |

| 5mC | High | Intergenic regions, Repetitive elements | Gene silencing, Genomic stability |

| 5hmC | Moderate | Gene bodies, Enhancers, Promoters | Active demethylation intermediate, Stable epigenetic mark |

| 5fC | Low | Promoters, CpG islands, Enhancers | Active demethylation intermediate, Transcriptional activation, Enhancer priming |

| 5caC | Very Low | Promoters, Enhancers | Active demethylation intermediate |

5fC as a Stable Epigenetic Mark

While its role as a demethylation intermediate is well-established, a growing body of evidence suggests that 5fC can also act as a stable epigenetic mark with its own regulatory functions. The distinct chemical properties of the formyl group can alter the structure of the DNA double helix, potentially influencing the binding of transcription factors and other regulatory proteins. Indeed, specific "reader" proteins that preferentially bind to 5fC have been identified, including several transcription factors (FOXK1, FOXK2, FOXP1, FOXP4, FOXI3) and chromatin regulators (EHMT1, L3MBTL2, NuRD complex components).

The presence of 5fC can also influence chromatin organization by affecting nucleosome positioning. Studies have shown that 5fC is associated with increased nucleosome occupancy and can form a reversible covalent Schiff base linkage with lysine residues of histone proteins. This interaction could play a role in establishing distinct regulatory regions that control transcription.

Experimental Protocols for 5fC Analysis

The low abundance of 5fC in the genome necessitates highly sensitive and specific methods for its detection and mapping.

This compound selective chemical labeling (fC-Seal)

This method allows for the genome-wide profiling of 5fC.

Methodology:

-

Reduction: Genomic DNA is treated with a reducing agent (e.g., NaBH4) to convert 5fC to 5hmC.

-

Biotin Tagging: The newly formed 5hmC, along with pre-existing 5hmC, is then glucosylated and tagged with biotin.

-

Enrichment: The biotin-tagged DNA fragments are captured using streptavidin beads.

-

Sequencing: The enriched DNA is then sequenced to determine the genomic locations of 5fC.

Experimental Workflow for fC-Seal

Caption: Workflow for this compound selective chemical labeling (fC-Seal).

Chemically assisted bisulfite sequencing (fCAB-Seq)

This technique enables the base-resolution detection of 5fC.

Methodology:

-

Protection: Genomic DNA is treated with a chemical reagent (e.g., O-ethylhydroxylamine) that specifically reacts with the formyl group of 5fC, protecting it from subsequent deamination.

-

Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which deaminates unprotected cytosines to uracil, while 5mC, 5hmC, and the protected 5fC remain as cytosine.

-

PCR Amplification: During PCR, uracil is read as thymine.

-

Sequencing and Analysis: By comparing the sequence to a standard bisulfite sequencing result (where 5fC is read as T), the positions of 5fC can be identified at single-base resolution.

Logical Relationship in fCAB-Seq

Caption: The chemical logic behind fCAB-Seq for 5fC detection.

Conclusion and Future Directions

This compound has emerged as a key player in the epigenetic landscape, with dual roles as a critical intermediate in DNA demethylation and as a functional epigenetic mark in its own right. Its enrichment at active regulatory elements and its ability to influence chromatin structure and protein binding underscore its importance in the precise control of gene expression. The development of advanced, high-resolution mapping techniques will continue to unravel the complex regulatory networks in which 5fC participates. For professionals in drug development, understanding the enzymes that write, read, and erase 5fC offers new avenues for therapeutic intervention in diseases characterized by epigenetic dysregulation, such as cancer and neurodevelopmental disorders. Future research will likely focus on elucidating the complete repertoire of 5fC reader proteins and their downstream effects on gene regulation, further solidifying the role of this "seventh" base in the lexicon of the genome.

References

5-Formylcytosine in Mammalian Genomes: A Technical Guide to Its Discovery, Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, 5-methylcytosine (5mC) was considered the only major covalent modification of DNA in vertebrates, a cornerstone of epigenetic regulation. The discovery of the Ten-eleven translocation (TET) family of enzymes overturned this dogma, revealing a pathway of iterative oxidation of 5mC. This process generates 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), fundamentally expanding our understanding of DNA demethylation and epigenetic control. Among these oxidized bases, this compound has emerged not merely as a transient intermediate destined for removal, but as a stable epigenetic mark with distinct regulatory functions. Its discovery in 2011 in mammalian embryonic stem cells opened a new frontier in epigenetics.[1] This technical guide provides an in-depth exploration of 5fC, from the biochemical pathways that govern its formation and removal to its genomic distribution and functional significance in development and disease. We detail the state-of-the-art experimental protocols for its detection and mapping, present quantitative data on its abundance, and discuss its potential as a therapeutic target.

Discovery and the DNA Demethylation Pathway

The journey to understanding 5fC began with the characterization of the TET family of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[2] These enzymes catalyze the sequential oxidation of 5mC, a well-established epigenetic mark associated with gene silencing.[2][3]

The established pathway is as follows:

-

5mC to 5hmC: TET enzymes first hydroxylate 5-methylcytosine (5mC) to form 5-hydroxymethylcytosine (5hmC).[3]

-

5hmC to 5fC: TET enzymes further oxidize 5hmC to generate this compound (5fC).

-

5fC to 5caC: A subsequent oxidation step converts 5fC into 5-carboxylcytosine (5caC).

These oxidized derivatives, particularly 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the active demethylation process.

Significance and Function of 5fC

Initially viewed as a simple intermediate, evidence now suggests 5fC has a dual role: a component of the demethylation pathway and a stable, functional epigenetic mark.

-

Role in Demethylation and Enhancer Priming: Genome-wide mapping reveals that 5fC is enriched at gene regulatory elements, particularly poised enhancers in mouse embryonic stem cells (mESCs). Its accumulation in the absence of the DNA glycosylase TDG correlates with increased binding of the transcriptional co-activator p300, suggesting 5fC plays a role in priming enhancers for activation by facilitating the removal of repressive 5mC.

-

A Stable Epigenetic Mark: Contrary to being a transient intermediate, studies using stable isotope labeling in mice have shown that 5fC can be a stable modification in the genome. Its levels do not always correlate with its precursor, 5hmC, and it is recognized by a distinct set of "reader" proteins, supporting its role as an independent epigenetic entity.

-

Activating Mark in Development: Recent groundbreaking research has established 5fC as an activating epigenetic mark during zygotic genome activation (ZGA) in Xenopus and mouse embryos. During this critical developmental stage, 5fC forms transient nuclear chromocenters and is highly enriched on RNA Polymerase III (Pol III) target genes, such as tRNA genes. Manipulating TET and TDG enzyme levels demonstrated that 5fC is required for Pol III recruitment and subsequent gene expression, solidifying its role as a positive regulatory mark.

-

Impact on DNA Structure: The formyl group of 5fC can alter the local DNA structure, increasing its flexibility and potentially influencing the binding of transcription factors and other DNA-binding proteins.

Quantitative Analysis and Genomic Distribution

5fC is a low-abundance modification, with global levels in mESCs and various mouse tissues typically below 0.002% (20 ppm) of total cytosines. However, its concentration can be significantly higher at specific genomic loci. In human preimplantation embryos, 5fC levels range from approximately 20 to 200 ppm of cytosines. Studies in breast cancer tissue have shown that 5fC levels can be elevated in tumor tissue compared to adjacent normal tissue, suggesting its potential as a biomarker.

| Context | Cell/Tissue Type | 5fC Abundance (relative to C) | Genomic Feature Enrichment | Reference |

| Normal Development | Mouse Embryonic Stem Cells (mESCs) | < 0.002% (< 20 ppm) | Poised and Active Enhancers | |

| Human Preimplantation Embryos | 20 - 200 ppm | - | ||

| Xenopus & Mouse Embryos (ZGA) | Transiently high | RNA Pol III Target Genes (tRNA) | ||

| Disease | Human Breast Cancer Tissue | Increased vs. normal tissue | - | |

| Experimental | Tdg-null mESCs | Accumulates significantly | Poised Enhancers, p300 sites |

Methodologies for 5fC Detection and Mapping

The low abundance and chemical similarity of 5fC to other cytosine variants necessitate highly specific and sensitive detection methods.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for global quantification of DNA modifications.

-

Protocol Outline (LC-MS/MS for 5fC Quantification):

-

Genomic DNA Isolation: Extract high-purity genomic DNA from the sample of interest.

-

DNA Digestion: Digest DNA to single nucleosides using a cocktail of enzymes (e.g., DNA degradase plus, nuclease P1, alkaline phosphatase).

-

Chromatographic Separation: Separate the nucleosides using ultra-performance liquid chromatography (UPLC).

-

Mass Spectrometric Detection: Detect and quantify the individual nucleosides (dC, 5mdC, 5hmdC, 5fdC, 5cadC) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the amount of 5fdC relative to total deoxycytidine (dC) using standard curves generated from pure nucleoside standards. Chemical derivatization can be used to enhance detection sensitivity for low-abundance bases like 5fC.

-

Sequencing-Based Methods

Mapping the precise genomic locations of 5fC requires sequencing-based approaches.

-

Reduced Bisulfite Sequencing (redBS-Seq): This method provides single-base resolution quantitative mapping of 5fC.

-

Principle: 5fC is selectively chemically reduced to 5hmC. Standard bisulfite sequencing is then performed. In this workflow, the original 5hmC and the newly converted 5hmC (from 5fC) are both read as cytosine, while 5mC is also read as cytosine, and unmodified cytosine is converted to uracil (read as thymine). By comparing the results with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the level of 5fC at a specific site can be calculated.

-

Workflow:

-

Reduction: Treat genomic DNA with a reducing agent (e.g., sodium borohydride) to convert 5fC to 5hmC.

-

Bisulfite Conversion: Perform standard bisulfite treatment on the reduced DNA.

-

Library Preparation & Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

-

Data Analysis: Align reads and compare with BS-Seq and oxBS-Seq data to determine the percentage of 5fC at each cytosine position. The 5fC level is inferred from the difference in signal between the redBS-Seq and BS-Seq experiments.

-

-

-

5fC-Seal and fCAB-Seq: These chemical-assisted methods enable genome-wide profiling and base-resolution detection, respectively.

-

fC-Seal (this compound selective chemical labeling): This is an affinity-based method for genome-wide profiling. 5fC is chemically labeled with biotin, allowing for enrichment of 5fC-containing DNA fragments followed by sequencing.

-

fCAB-Seq (formyl-chemically assisted bisulfite sequencing): This method provides base-resolution detection. 5fC is protected from bisulfite conversion by a chemical modification (e.g., using hydroxylamine), allowing it to be read as cytosine, while unmodified cytosine is converted to uracil.

-

Implications for Drug Development

The discovery of 5fC and the enzymatic machinery that regulates its levels presents new opportunities for therapeutic intervention.

-

Targeting TET Enzymes: The activity of TET enzymes is crucial for the production of 5fC. Modulating TET activity could have therapeutic potential. For instance, Vitamin C (ascorbic acid) has been shown to enhance TET activity, promoting DNA demethylation. In contrast, inhibitors of TET enzymes could be explored in contexts where aberrant demethylation is pathogenic.

-

Cancer Epigenetics: Given that 5fC levels are altered in some cancers, it could serve as a valuable biomarker for diagnosis or prognosis. Furthermore, targeting the TDG enzyme or specific 5fC reader proteins could represent a novel strategy to modulate gene expression in cancer cells.

-

Regenerative Medicine: Understanding how 5fC contributes to the regulation of pluripotency and differentiation in embryonic stem cells could inform strategies to improve cellular reprogramming and directed differentiation protocols.

Conclusion and Future Directions

This compound has transitioned from an obscure oxidation product to a key player in the epigenetic landscape. It is now recognized as both a critical intermediate in active DNA demethylation and a functional epigenetic mark in its own right, with defined roles in enhancer regulation and developmental gene activation. The development of sophisticated chemical and sequencing-based methodologies has been pivotal in uncovering its genomic distribution and function.

Future research will likely focus on several key areas:

-

Reader Proteins: Identifying and characterizing the full spectrum of proteins that specifically bind to 5fC to mediate its downstream effects.

-

Dynamic Regulation: Elucidating the mechanisms that control the dynamic balance between 5fC formation and removal in different cellular contexts.

-

Disease Mechanisms: Further investigating the role of aberrant 5fC landscapes in a wider range of diseases, including neurodevelopmental disorders and various cancers.

-

Therapeutic Translation: Designing and testing small molecules that can precisely modulate the 5fC pathway for therapeutic benefit.

The continued exploration of 5fC promises to yield deeper insights into the complex language of the epigenome and to unlock new avenues for diagnosing and treating human disease.

References

5-Formylcytosine as an intermediate in active DNA demethylation

An In-depth Technical Guide to 5-Formylcytosine as an Intermediate in Active DNA Demethylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (5fC) is a pivotal, yet relatively rare, modified DNA base that has emerged from being considered a transient species to a molecule of significant interest in epigenetics. Initially identified as the fourth oxidation product of 5-methylcytosine (5mC), 5fC is a key intermediate in the active DNA demethylation pathway.[1][2] This process is crucial for epigenetic reprogramming, development, and maintaining genomic integrity.[1][3][4] Beyond its role in demethylation, evidence now suggests that 5fC may also function as a stable, standalone epigenetic mark, actively participating in gene regulation by altering DNA structure and recruiting specific reader proteins. This guide provides a comprehensive overview of the formation, function, and detection of 5fC, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for the scientific community.

The Core Pathway: 5fC in Active DNA Demethylation

Active DNA demethylation is a multi-step enzymatic process that removes a methyl group from 5mC, ultimately restoring it to an unmodified cytosine (C). This pathway is distinct from passive demethylation, which occurs through the failure to maintain methylation patterns during DNA replication. The discovery of the Ten-eleven translocation (TET) family of enzymes and their products revealed the central role of 5fC in this active process.

The pathway proceeds through sequential oxidation steps catalyzed by the TET enzymes, which are Fe(II) and 2-oxoglutarate-dependent dioxygenases:

-

5mC to 5hmC: TET enzymes first oxidize 5-methylcytosine (5mC) to form 5-hydroxymethylcytosine (5hmC).

-

5hmC to 5fC: 5hmC is further oxidized by TET enzymes to produce this compound (5fC).

-

5fC to 5caC: A final oxidation step converts 5fC into 5-carboxylcytosine (5caC).

Once formed, both 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose backbone, creating an abasic (AP) site. The BER machinery then processes this AP site, culminating in the insertion of an unmodified cytosine, thereby completing the demethylation cycle. TDG has been shown to rapidly excise 5fC, with some studies indicating a higher activity for 5fC than for its canonical G·T mismatch substrate.

Beyond an Intermediate: 5fC as a Stable Epigenetic Mark

While 5fC is a key component of the demethylation pathway, accumulating evidence suggests it is not merely a transient intermediate. Studies have shown that 5fC can be a relatively stable modification, particularly in non-dividing cells like neurons in the adult brain. Its abundance is significantly lower than 5mC and 5hmC but is still detectable across various tissues.

This stability implies that 5fC may have its own biological functions, including:

-

Gene Regulation: Genome-wide mapping has revealed that 5fC is enriched at specific gene regulatory elements, particularly poised enhancers. Its presence is associated with the binding of transcription factors like p300 and may prime genes for future activation. Recent findings have shown 5fC functions as an activating epigenetic switch for genes during early embryonic development.

-

Chromatin Remodeling: 5fC can alter the physical properties of the DNA double helix, increasing its flexibility and potentially influencing nucleosome positioning and chromatin structure. This structural change may facilitate the recruitment of chromatin remodeling complexes.

-

Reader Protein Recruitment: The existence of specific "reader" proteins that recognize and bind to 5fC is an active area of research. Such readers could translate the 5fC mark into downstream biological outcomes, distinct from the demethylation pathway.

Quantitative Data on this compound

The precise quantification of 5fC is essential for understanding its biological relevance. Due to its low abundance, highly sensitive techniques are required for its detection.

Table 1: Abundance of this compound in Mammalian Tissues and Cells

| Sample Type | Species | Abundance (relative to Cytosine) | Reference |

| Various Tissues & Cells | Mammalian | 20–200 ppm (0.002%–0.02%) | |

| Mouse Embryonic Stem Cells | Mouse | ~1-2 ppm (of total bases) | |

| Brain | Mouse | Most abundant tissue | |

| Heart, Liver, Kidney, Colon | Mouse | Present in all tissues |

Table 2: Enzymatic Activity on this compound

| Enzyme | Substrate | Relative Activity | Notes | Reference |

| Thymine DNA Glycosylase (TDG) | 5fC in G·fC context | Rapid | Excision activity is higher than for G·T mispairs. | |

| Thymine DNA Glycosylase (TDG) | 5caC in G·caC context | Substantial | Excision activity is also significant for 5caC. | |

| Thymine DNA Glycosylase (TDG) | 5hmC in G·hmC context | None detected | TDG does not excise 5hmC. | |

| RNA Polymerase II | 5fC-containing DNA template | Reduced rate | Causes increased pausing and backtracking of RNAPII. |

Experimental Protocols for 5fC Analysis

A variety of methods have been developed to detect, quantify, and map 5fC, each with specific advantages and limitations.

Global Quantification of 5fC

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is the gold standard for absolute quantification. Genomic DNA is enzymatically digested into individual nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer, which can distinguish 5fC from other bases based on its unique mass-to-charge ratio.

-

Protocol Outline:

-

Isolate high-purity genomic DNA.

-

Digest DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase).

-

Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC.

-

Perform quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Calculate the ratio of 5fC to total cytosine or guanosine using standard curves generated from pure nucleosides.

-

Method 2: ELISA-based Colorimetric Assay

-

Principle: This high-throughput method uses a 5fC-specific antibody to capture and quantify the modification in a microplate format.

-

Protocol Outline (based on commercial kits like MethylFlash™):

-

Bind denatured, single-stranded DNA to the microplate wells, which are treated for high DNA affinity.

-

Add a specific capture antibody that binds to 5fC in the DNA.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance at 450 nm.

-

Quantify the amount of 5fC by comparing the sample's absorbance to a standard curve.

-

Genome-Wide Mapping of 5fC at Single-Base Resolution

Traditional bisulfite sequencing cannot distinguish 5fC from unmodified cytosine. Therefore, specialized chemical or enzymatic methods are required for high-resolution mapping.

Method 1: 5fC Selective Chemical Labeling (fC-Seal)

-

Principle: This method involves the selective chemical reduction of 5fC to 5hmC, followed by specific biotinylation of the newly formed 5hmC for enrichment and sequencing.

-

Protocol Outline:

-

Blocking: Protect endogenous 5hmC from labeling by glucosylating it using β-glucosyltransferase (βGT) with a standard UDP-glucose donor.

-

Reduction: Selectively reduce 5fC to 5hmC using sodium borohydride (NaBH₄).

-

Labeling: Glucosylate the newly generated 5hmC (derived from 5fC) using βGT with a modified, azide-containing glucose donor (UDP-6-N₃-Glc).

-

Biotinylation: Attach a biotin tag to the azide group via a click chemistry reaction.

-

Enrichment: Shear the DNA and enrich for the biotin-tagged fragments using streptavidin beads.

-

Sequencing: Prepare a sequencing library from the enriched fragments for next-generation sequencing.

-

Method 2: Methylase-Assisted Bisulfite Sequencing (MAB-Seq)

-

Principle: MAB-Seq cleverly uses the CpG methyltransferase M.SssI to protect unmodified cytosines within CpG contexts from bisulfite conversion. This allows for the direct detection of 5fC and 5caC as thymine after sequencing.

-

Protocol Outline:

-

Treat genomic DNA with M.SssI, which methylates all unmodified cytosines at CpG sites, converting them to 5mC. Endogenous 5mC and 5hmC are unaffected. 5fC and 5caC are not substrates for M.SssI.

-

Perform standard sodium bisulfite treatment on the M.SssI-treated DNA.

-

During bisulfite treatment:

-

Unmodified C (now 5mC) and endogenous 5mC/5hmC remain as 'C'.

-

5fC and 5caC are deaminated to uracil and are read as 'T'.

-

-

Amplify the treated DNA via PCR and perform next-generation sequencing.

-

A 'T' read at a CpG site in the final sequence corresponds to an original 5fC or 5caC.

-

Method 3: Chemically Assisted Bisulfite Sequencing (fCAB-Seq)

-

Principle: This method uses hydroxylamine-based chemistry to specifically protect 5fC from deamination during bisulfite treatment, allowing it to be read as a cytosine while other unprotected cytosines are read as thymine.

-

Protocol Outline:

-

Treat DNA with O-ethylhydroxylamine, which selectively reacts with the formyl group of 5fC to form a stable oxime derivative.

-

Perform standard sodium bisulfite treatment.

-

The 5fC-oxime adduct is resistant to deamination and is read as 'C'.

-

Unmodified cytosine and 5hmC are deaminated to uracil and read as 'T'.

-

5mC is resistant and is also read as 'C'.

-

By comparing fCAB-Seq data with standard bisulfite sequencing data, the positions of 5fC can be deduced.

-

Implications for Disease and Drug Development

The critical role of the TET-TDG pathway in maintaining epigenetic fidelity means its dysregulation is implicated in various diseases, particularly cancer. Loss of TET function can lead to global changes in 5hmC and 5fC levels, contributing to tumorigenesis. As such, 5fC itself could serve as a valuable biomarker for diseases characterized by epigenetic instability.

For drug development, understanding the enzymes that write (TET) and erase (TDG) 5fC opens new therapeutic avenues. Modulating the activity of these enzymes could offer a strategy to reverse aberrant DNA methylation patterns observed in cancer and other developmental disorders. Furthermore, targeting specific reader proteins that may recognize 5fC could provide a highly specific approach to altering gene expression programs in a disease context.

References

The Function of 5-Formylcytosine in Embryonic Stem Cell Differentiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Formylcytosine (5fC) has emerged as a critical epigenetic modification that plays a multifaceted role in regulating embryonic stem cell (ESC) differentiation. Initially identified as a transient intermediate in the active DNA demethylation pathway, recent evidence has elevated 5fC to the status of a stable and functionally significant epigenetic mark. This technical guide provides a comprehensive overview of the current understanding of 5fC's function in ESCs, with a focus on its involvement in signaling pathways, gene regulation, and the experimental methodologies used for its study. For researchers and professionals in drug development, a deeper understanding of the mechanisms governing 5fC dynamics offers potential new avenues for controlling cell fate and developing novel therapeutic strategies.

The Role of this compound in Embryonic Stem Cell Fate

This compound is a product of the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] While it is an intermediate in the pathway leading to complete demethylation, 5fC is not merely a passive byproduct. In embryonic stem cells, 5fC has been shown to be a stable epigenetic mark with distinct regulatory functions.

Its presence is predominantly associated with euchromatin and is enriched in CpG islands (CGIs) of promoters and exons.[3] Notably, CGI promoters with higher relative enrichment of 5fC compared to 5mC or 5-hydroxymethylcytosine (5hmC) are characteristic of transcriptionally active genes.[3] These 5fC-rich promoters exhibit elevated levels of the active transcription mark H3K4me3 and are frequently bound by RNA Polymerase II.[3]

During ESC differentiation, the levels of 5fC dramatically decrease, suggesting its involvement in the extensive epigenetic reprogramming that occurs as cells commit to specific lineages. The proper establishment of CGI methylation patterns during differentiation, which is crucial for appropriate gene expression during development, is dependent on the efficient excision of 5fC.

The TET-TDG Signaling Pathway: A Core Mechanism

The central pathway governing the dynamics of 5fC is the TET-Thymine DNA Glycosylase (TDG) pathway, which is a key component of active DNA demethylation.

References

- 1. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription factor binding dynamics during human ESC differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Distribution of 5-Formylcytosine in different cell types and tissues

An In-depth Examination of 5-Formylcytosine (5fC) Distribution Across Diverse Cellular and Tissue Landscapes, Methodologies for its Detection, and its Role in Cellular Signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (5fC) is a modified DNA base that, while present in relatively low abundance, plays a critical role in the dynamic landscape of epigenetics.[1][2] As an intermediate in the ten-eleven translocation (TET) enzyme-mediated demethylation pathway of 5-methylcytosine (5mC), 5fC is pivotal in processes ranging from embryonic development to neuronal function and cancer progression.[3][4] This technical guide provides a comprehensive overview of the distribution of 5fC in various cell types and tissues, details the experimental protocols for its analysis, and illustrates the key signaling pathways in which it is involved.

Quantitative Distribution of this compound

The concentration of 5fC varies significantly across different cell types and tissues, reflecting its dynamic regulatory roles. The following tables summarize the quantitative data on 5fC levels as a percentage of total cytosines or other relevant bases, collated from various studies.

Table 1: this compound Levels in Murine Cells and Tissues

| Cell/Tissue Type | 5fC Level (% of total cytosine species) | Comments |

| Embryonic Stem (ES) Cells | 0.002 - 0.02% | Roughly 10- to 100-fold lower than 5-hydroxymethylcytosine (5hmC) levels.[5] |

| Tdg knockout ES Cells | ~2-fold increase compared to wild-type | Demonstrates the role of Thymine DNA Glycosylase (TDG) in excising 5fC. |

| Brain Cortex | Detected | Present, but quantitative levels vary with age. |

| Cerebrum (Adult) | Levels are comparable to human cerebrum | Declines rapidly during early development. |

| Kidney (Adult) | Lower than in the brain | Shows tissue-specific variation. |

Table 2: this compound Levels in Human Cells and Tissues

| Cell/Tissue Type | 5fC Level (% of Guanine) | Comments |

| Cerebrum (Adult, 61 years) | ~0.0007% (Grey Matter), ~0.0007% (White Matter) | Relatively stable in the adult brain. |

| Cerebrum (Adult, 85 years) | ~0.0007% (Grey Matter), Increased in White Matter | Age-related changes may occur in specific brain regions. |

| Neuronal Cells | 7.1 x 10⁻⁴ % | Lower levels compared to non-neuronal cells. |

| Non-neuronal Cells | 9.8 x 10⁻⁴ % | Higher abundance suggests a potential role in glial cell function. |

| Breast Cancer Tissue | Increased levels compared to adjacent normal tissue | Suggests a role in the epigenetic dysregulation of cancer. |

Signaling Pathways and Molecular Interactions

The generation and removal of 5fC are tightly regulated processes central to DNA demethylation. The primary pathway involves the TET family of enzymes and the base excision repair (BER) pathway, initiated by Thymine-DNA Glycosylase (TDG).

This pathway illustrates the sequential oxidation of 5mC by TET enzymes to 5hmC, 5fC, and finally 5-carboxylcytosine (5caC). TDG specifically recognizes and excises 5fC and 5caC, creating an abasic site that is subsequently repaired by the BER machinery to yield an unmodified cytosine. Beyond its role as a demethylation intermediate, 5fC can also be recognized by specific "reader" proteins, such as ZSCAN21 and ZNF24, which may mediate downstream effects on transcription and chromatin structure.

Experimental Protocols for this compound Analysis

A variety of sophisticated techniques have been developed for the sensitive and specific detection and quantification of 5fC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of global 5fC levels in genomic DNA.

Protocol Outline:

-

DNA Isolation and Hydrolysis: Genomic DNA is extracted from the cells or tissues of interest. The DNA is then hydrolyzed to individual nucleosides, typically using enzymatic digestion with a cocktail of nucleases and phosphatases or through acid hydrolysis (e.g., with formic acid).

-

Chromatographic Separation: The resulting nucleoside mixture is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve separation of the different cytosine modifications.

-

Mass Spectrometric Detection: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the parent and fragment ions characteristic of 5fC.

-

Quantification: The amount of 5fC is quantified by comparing its signal intensity to that of a known amount of an isotopically labeled internal standard. This allows for precise determination of the absolute or relative abundance of 5fC in the original DNA sample.

5fC-Selective Chemical Labeling (fC-Seal)

fC-Seal is a method for the genome-wide profiling of 5fC, enabling the identification of its specific genomic locations.

Protocol Outline:

-

Blocking of 5hmC: Endogenous 5hmC in the genomic DNA is first protected by glucosylation using β-glucosyltransferase (βGT) and unmodified UDP-glucose. This prevents its subsequent labeling.

-

Reduction of 5fC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC to 5hmC.

-

Labeling of newly formed 5hmC: The newly generated 5hmC (derived from the original 5fC) is then specifically labeled using βGT and a modified UDP-glucose containing a biotin or azide tag.

-

Enrichment and Sequencing: The labeled DNA fragments are enriched using affinity purification (e.g., streptavidin beads for biotin tags). The enriched DNA is then subjected to high-throughput sequencing to map the genomic locations of 5fC.

Chemically Assisted Bisulfite Sequencing (fCAB-Seq)

fCAB-Seq provides single-base resolution mapping of 5fC.

References

- 1. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Genome-wide distribution of this compound in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

5-Formylcytosine as an activating epigenetic switch in early development

5-Formylcytosine: An Activating Epigenetic Switch in Early Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the landscape of vertebrate DNA epigenetics was thought to be dominated by a single functional modification: 5-methylcytosine (5mC), primarily associated with gene silencing. The discovery of its oxidized derivatives, including this compound (5fC), initially relegated these molecules to the role of transient intermediates in the DNA demethylation pathway. However, recent groundbreaking research has illuminated a novel and critical function for 5fC as a standalone, activating epigenetic mark, particularly during the pivotal stages of early embryonic development. This guide provides a comprehensive technical overview of the role of 5fC as an activating epigenetic switch, detailing the underlying molecular mechanisms, quantitative dynamics, and the experimental protocols essential for its study. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the functional significance of this "second proven epigenetic DNA modification."[1][2]

The Role of this compound in Gene Activation During Early Development

Zygotic Genome Activation (ZGA) and the Demand for Transcriptional Activation

Early embryonic development is a meticulously orchestrated process that begins with a transcriptionally quiescent zygote, reliant on maternally deposited RNAs and proteins.[3][4][5] The transition from maternal to embryonic control of development is marked by a massive wave of transcriptional activity known as Zygotic Genome Activation (ZGA). This process is fundamental for the establishment of the embryonic body plan and requires the precise activation of a vast number of genes at the right time and place.

5fC as an Activating Mark for RNA Polymerase III

Recent studies have unequivocally demonstrated that 5fC is not merely a passive byproduct of demethylation but an active participant in gene regulation during ZGA in both Xenopus and mouse embryos. 5fC has been identified as an activating epigenetic mark that facilitates the recruitment of RNA Polymerase III (Pol III). Pol III is responsible for the transcription of essential non-coding RNAs, such as transfer RNAs (tRNAs) and 5S ribosomal RNA (rRNA), which are crucial for the protein synthesis machinery required to sustain rapid cell division and growth in the early embryo.

During ZGA, 5fC transiently accumulates in nuclear structures known as chromocenters, which have been identified as perinucleolar compartments associated with Pol III transcription. This enrichment of 5fC is particularly pronounced at Pol III target genes, most notably at tandemly arrayed tRNA genes that are activated during this developmental window. Experimental manipulation of the enzymes that regulate 5fC levels has confirmed its functional importance; increasing 5fC leads to enhanced gene expression, while its reduction diminishes transcriptional activity.

Molecular Mechanisms and Signaling Pathways

The dynamic regulation of 5fC is governed by the interplay of two key enzyme families: the Ten-Eleven Translocation (TET) dioxygenases and Thymine DNA Glycosylase (TDG).

-

TET Enzymes: The TET family of enzymes (TET1, TET2, and TET3) catalyzes the sequential oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC). This process is dependent on co-factors such as α-ketoglutarate and Fe(II). In the context of early development, TET3 is particularly abundant in oocytes and zygotes and is responsible for the conversion of 5mC to its oxidized derivatives in the paternal pronucleus.

-

Thymine DNA Glycosylase (TDG): TDG is a key enzyme in the base excision repair (BER) pathway that recognizes and excises 5fC and 5caC, leading to the restoration of an unmodified cytosine. The removal of 5fC by TDG is a critical step in the active DNA demethylation cycle. Down-regulation of TDG in embryonic stem cells leads to an accumulation of 5fC at CpG islands.

The proposed mechanism for 5fC-mediated gene activation involves the modification acting as a binding platform or creating a favorable chromatin environment for the recruitment of the Pol III transcriptional machinery. This is supported by findings that 5fC enrichment correlates with increased chromatin accessibility.

Below is a diagram illustrating the signaling pathway of 5fC generation, removal, and its role in activating Pol III transcription.

Quantitative Data on this compound in Early Development

The levels of 5fC are dynamic and tightly regulated during early embryogenesis. While generally present at lower levels than 5mC and 5hmC, its abundance significantly increases during key developmental transitions.

| Developmental Stage/Context | Organism/Cell Type | 5fC Level (% of total Cytosine) | Key Findings |

| Embryonic Stem Cells | Mouse | 0.002% - 0.02% | 5fC is present at detectable levels in pluripotent stem cells. |

| TDG Knockdown ESCs | Mouse | ~6-fold increase compared to control | Demonstrates the role of TDG in removing 5fC. |

| Pronuclei (16-18h post-ICSI) | Human | Male: ~0.106%, Female: ~0.109% | Highest levels of 5fCpG observed during preimplantation development. |

| Zygote to 2-cell Stage | Human | Decrease to ~0.053% | Dynamic changes in 5fC levels following the first cleavage. |

| 8-cell Stage | Human | Increase to ~0.066% | A second wave of 5fC accumulation during cleavage stages. |

| Inner Cell Mass (ICM) | Human | ~0.062% | High levels of 5fC in the pluripotent lineage of the blastocyst. |

Experimental Protocols for the Study of this compound

A variety of sophisticated techniques have been developed to detect, quantify, and map 5fC at a genome-wide scale. Below are detailed overviews of the key experimental protocols.

Quantification of Global 5fC Levels

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of global levels of 5fC and other DNA modifications.

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the cells or tissues of interest.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

-

MS/MS Detection: The eluting nucleosides are ionized and detected by a tandem mass spectrometer. The abundance of 5fC is quantified by comparing its signal to that of a stable isotope-labeled internal standard.

-

Genome-wide Mapping of 5fC

-

5fC DNA Immunoprecipitation Sequencing (DIP-seq): This method utilizes an antibody specific to 5fC to enrich for DNA fragments containing this modification.

-

Genomic DNA Fragmentation: Genomic DNA is sheared to a desired size range (e.g., 200-800 bp) by sonication.

-

Denaturation: The fragmented DNA is heat-denatured to single strands.

-

Immunoprecipitation: The single-stranded DNA is incubated with a specific anti-5fC antibody, which is then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the enriched 5fC-containing DNA is eluted.

-

Library Preparation and Sequencing: The enriched DNA is then used to prepare a library for high-throughput sequencing.

-

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for 5fC-Interacting Proteins: This technique is used to identify the genomic locations where specific proteins, such as RNA Polymerase III, are associated with 5fC-containing DNA. A detailed protocol for ChIP-seq is provided below.

-

This compound Selective Chemical Labeling (fC-Seal): This method involves the selective chemical labeling and enrichment of 5fC-containing DNA fragments.

-

Blocking of 5hmC: Endogenous 5hmC is glucosylated using β-glucosyltransferase (βGT) to prevent its labeling.

-

Reduction of 5fC to 5hmC: 5fC is selectively reduced to 5hmC using sodium borohydride (NaBH₄).

-

Labeling of new 5hmC: The newly formed 5hmC (derived from 5fC) is then labeled with an azide-modified glucose via βGT.

-

Biotinylation and Enrichment: The azide group is conjugated to biotin, allowing for the enrichment of 5fC-containing DNA fragments using streptavidin beads.

-

Library Preparation and Sequencing: The enriched DNA is sequenced to map the genomic locations of 5fC.

-

-

Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This method allows for the base-resolution detection of 5fC.

-

Chemical Protection of 5fC: 5fC is chemically modified, for example, with O-ethylhydroxylamine (EtONH₂), which protects it from deamination during bisulfite treatment.

-

Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which converts unprotected cytosine and 5fC to uracil, while 5mC, 5hmC, and the protected 5fC remain as cytosine.

-

PCR Amplification and Sequencing: During PCR, uracil is read as thymine. By comparing the sequence of a fCAB-Seq treated sample with a standard bisulfite sequencing run, the positions of 5fC can be identified.

-

-

Reduced Bisulfite Sequencing (redBS-Seq): This technique also provides single-base resolution mapping of 5fC.

-

Reduction of 5fC to 5hmC: 5fC is selectively reduced to 5hmC using a reducing agent like sodium borohydride.

-

Bisulfite Conversion: The DNA is then treated with bisulfite. In this case, both 5mC and the newly formed 5hmC are resistant to conversion, while unmodified cytosine is converted to uracil.

-

Comparison with Standard BS-Seq: By comparing the results of redBS-Seq with a standard bisulfite sequencing experiment (where 5fC is read as thymine), the locations of 5fC can be determined.

-

-

Single-Cell Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq): This is a cutting-edge technique for single-cell, single-base resolution analysis of 5fC. It involves biocompatible, selective chemical labeling of 5fC that leads to a C-to-T conversion during DNA amplification and sequencing, allowing for the sensitive detection of 5fC in individual cells.

Detailed Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted for the study of RNA Polymerase III binding at 5fC-enriched regions in early embryos.

-

Cross-linking:

-

Harvest approximately 1x10⁷ cells or a sufficient number of embryos.

-

Add formaldehyde to a final concentration of 1% to the cell/embryo suspension.

-

Incubate for 10-15 minutes at room temperature with gentle rotation.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Wash the cells/embryos twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse the cells/embryos in a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions need to be optimized for the specific cell type and equipment.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with an antibody specific for the target protein (e.g., an anti-RPC155 antibody for RNA Polymerase III) overnight at 4°C with rotation. A mock IP with a non-specific IgG should be performed in parallel as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and the input control DNA according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify regions of enrichment (peaks) in the ChIP sample compared to the input control using a peak-calling algorithm.

-

Below is a diagram illustrating the experimental workflows for key 5fC analysis techniques.

Conclusion and Future Directions

The recognition of this compound as an activating epigenetic mark represents a paradigm shift in our understanding of gene regulation in early development. No longer viewed as a mere intermediate in DNA demethylation, 5fC has emerged as a key player in orchestrating the massive transcriptional changes required for the onset of embryogenesis. Its role in recruiting RNA Polymerase III to tRNA genes highlights a novel mechanism for controlling the protein synthesis capacity of the rapidly dividing embryo.

For researchers and drug development professionals, this discovery opens up new avenues for investigation and therapeutic intervention. Understanding the precise mechanisms by which 5fC exerts its activating function, identifying its specific protein "readers," and elucidating its role in various developmental processes and disease states, such as cancer where 5fC levels can be elevated, are critical next steps. The development of small molecules that can modulate the activity of TET and TDG enzymes could provide novel strategies for treating developmental disorders and cancers characterized by aberrant epigenetic landscapes. The continued application and refinement of the advanced experimental techniques outlined in this guide will be instrumental in unraveling the full functional repertoire of this fascinating epigenetic modification.

References

- 1. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 2. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]

- 3. Generation and replication-dependent dilution of 5fC and 5caC during mouse preimplantation development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of zygotic genome activation in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Epigenetic Enigma: Unraveling the Stability and Turnover of 5-Formylcytosine in DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetics, beyond the well-established role of 5-methylcytosine (5mC), a cast of oxidized methylcytosines has emerged as key players in the dynamic regulation of the genome. Among these, 5-formylcytosine (5fC) stands out as a molecule of dual identity: a transient intermediate in the active DNA demethylation pathway and a potentially stable epigenetic mark with its own regulatory functions.[1][2] Understanding the delicate balance between its formation, stability, and removal is paramount for deciphering its role in gene regulation, development, and disease. This technical guide provides a comprehensive overview of the stability and turnover of 5fC, detailing the enzymatic processes that govern its existence, methods for its detection and quantification, and its impact on DNA structure and function.

The Life Cycle of this compound: A Tale of Creation and Removal

The journey of 5fC begins with the sequential oxidation of 5mC, a process orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[3] These enzymes first convert 5mC to 5-hydroxymethylcytosine (5hmC), which can be further oxidized to generate 5fC and subsequently 5-carboxylcytosine (5caC).[4][5] This oxidative cascade is a cornerstone of active DNA demethylation, a fundamental process for epigenetic reprogramming.

The fate of 5fC is primarily determined by the enzyme Thymine DNA Glycosylase (TDG), which recognizes and excises this modified base from the DNA backbone. This action initiates the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine at that position, completing the demethylation cycle. However, emerging evidence suggests that 5fC is not merely a fleeting intermediate. Studies have shown that 5fC can be a semi-permanent modification at specific genomic locations, hinting at a more complex regulatory role. The stability of 5fC is likely context-dependent, influenced by the local chromatin environment, the presence of 5fC-binding proteins, and the relative activities of TET and TDG enzymes.

Quantitative Landscape of this compound

The abundance of 5fC in the genome is significantly lower than that of 5mC and 5hmC, typically existing at levels of 0.002% to 0.02% of total cytosines in mouse embryonic stem cells. Its levels are dynamically regulated during development and can vary across different tissues and cell types.

Table 1: Abundance of this compound in Various Tissues and Cells

| Species | Tissue/Cell Type | 5fC Abundance (% of total C) | Reference |

| Mouse | Embryonic Stem Cells (ESCs) | 0.002 - 0.02 | |

| Mouse | Cerebrum (postnatal day 1) | ~0.0001 | |

| Mouse | Cerebrum (adult, 90 days) | ~0.0002 | |

| Mouse | Kidney (postnatal day 1) | ~0.00005 | |

| Mouse | Kidney (adult, 90 days) | ~0.0001 | |

| Human | Preimplantation Embryos | 20 - 200 ppm of cytosines | |

| Human | Colorectal Carcinoma (tumor tissue) | Significantly depleted compared to normal | |

| Human | Colorectal Carcinoma (adjacent normal) | Higher levels than tumor tissue |

Table 2: Kinetic Parameters of Key Enzymes in 5fC Metabolism

| Enzyme | Substrate | kcat (min-1) | Km (μM) | Reference |

| Tet2 | 5mC-containing DNA | 429 nM/min (initial rate) | - | |

| Tet2 | 5hmC-containing DNA | 87.4 nM/min (initial rate) | - | |

| Tet2 | 5fC-containing DNA | 56.6 nM/min (initial rate) | - | |

| Human TDG | G·fC | 2.64 ± 0.09 | - | |

| Human TDG | G·caC | 0.47 ± 0.01 | - | |

| Human TDG | G·T | 1.83 ± 0.04 | - |

Experimental Protocols for Studying this compound

Accurate detection and quantification of 5fC are crucial for understanding its biological roles. Several sophisticated techniques have been developed for this purpose.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and accurate quantification of global 5fC levels in genomic DNA.

1. DNA Isolation and Digestion:

-

Isolate high-quality genomic DNA from the desired cell or tissue sample.

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

2. Stable Isotope-Labeled Internal Standard:

-

Spike the digested DNA sample with a known amount of a stable isotope-labeled 5fC internal standard (e.g., [15N3]-5fC) to ensure accurate quantification.

3. LC-MS/MS Analysis:

-

Separate the nucleosides using ultra-performance liquid chromatography (UPLC) with a C18 reversed-phase column.

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The transitions for native 5fC and the isotope-labeled standard are monitored.

4. Data Analysis:

-

Calculate the amount of 5fC in the sample by comparing the peak area ratio of the native 5fC to the internal standard against a standard curve.

Protocol 2: Single-Base Resolution Mapping of this compound using Reduced Bisulfite Sequencing (redBS-Seq)

This technique allows for the precise mapping of 5fC at a single-nucleotide resolution across the genome.

1. MspI Digestion of Genomic DNA:

-

Digest genomic DNA with the MspI restriction enzyme, which cleaves at CCGG sequences regardless of the methylation status of the internal cytosine. This enriches for CpG-rich regions.

2. End Repair and A-Tailing:

-

Repair the sticky ends of the digested DNA fragments and add a single adenine nucleotide to the 3' ends.

3. Adaptor Ligation:

-

Ligate methylated sequencing adapters to the DNA fragments. The methylation on the adapters prevents their conversion during bisulfite treatment.

4. Size Selection:

-

Select DNA fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or bead-based methods.

5. Bisulfite Conversion:

-

Treat the size-selected DNA fragments with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5mC and 5hmC remain as cytosine. 5fC is also converted to uracil under these conditions.

6. PCR Amplification and Sequencing:

-

Amplify the bisulfite-converted DNA library using PCR and perform high-throughput sequencing.

7. Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome and analyze the methylation status of each CpG site. By comparing redBS-Seq data with conventional bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the levels of 5mC, 5hmC, and 5fC can be deconvoluted.

Protocol 3: In Vitro TDG Cleavage Assay

This assay is used to determine the efficiency of TDG-mediated excision of 5fC from a DNA substrate.

1. Substrate Preparation:

-

Synthesize a short, single-stranded DNA oligonucleotide containing a single 5fC residue at a defined position.

-

Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., 6-FAM).

-

Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

2. Cleavage Reaction:

-

Incubate the fluorescently labeled DNA substrate with purified recombinant TDG enzyme in an appropriate reaction buffer.

-

The reaction should be performed at 37°C for a defined period.

3. Reaction Quenching and Analysis:

-

Stop the reaction by adding a solution of NaOH and EDTA.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the glycosidic bond by TDG results in an abasic site, which is subsequently cleaved by the alkaline conditions, leading to a shorter, fluorescently labeled DNA fragment.

4. Quantification:

-

Visualize the gel using a fluorescence imager and quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product. The percentage of cleavage can then be calculated.

Signaling Pathways and Logical Relationships

The stability and turnover of 5fC are embedded within a complex network of epigenetic regulation. The interplay between TET and TDG enzymes, chromatin structure, and other DNA binding proteins dictates the ultimate fate and function of this modified base.

The Dual Nature of this compound: Intermediate and Epigenetic Mark

While the role of 5fC as a demethylation intermediate is well-established, a growing body of evidence supports its function as a stable epigenetic mark. The presence of 5fC can alter the local DNA structure, potentially influencing the binding of regulatory proteins. Indeed, several proteins have been identified that specifically recognize and bind to 5fC-containing DNA, suggesting the existence of "reader" proteins that can interpret this epigenetic signal. These interactions can, in turn, recruit chromatin-modifying complexes, leading to changes in chromatin accessibility and gene expression. For instance, 5fC is enriched at poised enhancers in embryonic stem cells, suggesting a role in priming these regulatory elements for future activation. Furthermore, the accumulation of 5fC has been shown to be associated with transcriptional regulation.

The ability of 5fC to form reversible DNA-protein crosslinks with histone proteins adds another layer of complexity to its regulatory potential. These crosslinks can impact chromatin organization and may play a role in fine-tuning gene expression levels.

Conclusion and Future Directions

This compound has evolved from being considered a mere intermediate to a multifaceted epigenetic modification with significant regulatory potential. Its stability is a dynamic feature, governed by the intricate interplay of enzymatic activities and the local genomic and chromatin context. The development of sensitive and high-resolution detection methods has been instrumental in beginning to unravel the complexities of its function.

Future research will undoubtedly focus on several key areas. A more comprehensive understanding of the tissue- and cell-type-specific distribution and stability of 5fC is needed. Identifying the full spectrum of 5fC reader proteins and elucidating their downstream effects on chromatin structure and gene transcription will be crucial. Furthermore, investigating the role of aberrant 5fC metabolism in various diseases, including cancer and neurological disorders, holds significant promise for the development of novel therapeutic strategies. The continued exploration of this enigmatic fifth base will undoubtedly provide deeper insights into the dynamic and intricate world of epigenetic regulation.

References

- 1. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | TET-Mediated Epigenetic Regulation in Immune Cell Development and Disease [frontiersin.org]

- 4. A Quantitative Sequencing Method for this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a New Fluorescent Oligonucleotide-Based Assay for a Highly Specific Real-Time Detection of Apurinic/Apyrimidinic Site Cleavage by Tyrosyl-DNA Phosphodiesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The impact of 5-Formylcytosine on chromatin structure and accessibility

An In-depth Technical Guide to the Impact of 5-Formylcytosine on Chromatin Structure and Accessibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5fC) is a modified pyrimidine base discovered in mammalian DNA in 2011.[1] It is now recognized as a key player in epigenetics, holding a dual role. Primarily, it serves as a crucial intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is converted back to an unmodified cytosine.[1][2] However, emerging evidence suggests that 5fC can also exist as a stable, standalone epigenetic mark, actively influencing chromatin architecture and gene regulation.[1][3] This guide provides a comprehensive overview of the formation of 5fC, its profound effects on the physical structure of DNA and chromatin, and its role in modulating chromatin accessibility and gene expression, supported by detailed experimental protocols and quantitative data.

The Pathway of this compound Formation and Removal

5fC is generated through a series of oxidation reactions starting from 5-methylcytosine (5mC), the most well-known epigenetic mark in mammals. This process is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases. The TET enzymes sequentially oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to this compound (5fC), and finally to 5-carboxylcytosine (5caC).

Once formed, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. This excision initiates a repair cascade that ultimately results in the replacement of the modified base with an unmodified cytosine, thus completing the active demethylation process. While TDG-mediated repair is a major fate for 5fC, studies have shown that 5fC can also be a stable modification in the genome, suggesting functions beyond being a simple demethylation intermediate.

Impact of 5fC on DNA Double Helix Structure

The addition of a formyl group at the 5th position of cytosine introduces significant changes to the local and global properties of the DNA double helix. Unlike 5mC and 5hmC which have minimal structural impact, 5fC creates a unique DNA conformation.

Biophysical and Structural Alterations:

-

Helical Underwinding: X-ray crystallography has revealed that the presence of 5fC leads to an under-winding of the DNA helix. This is caused by changes in the geometry of the grooves and base pairs associated with the modified base.

-

Reduced Stability: 5fC destabilizes the DNA duplex, as evidenced by a decrease in the melting temperature (Tm). It weakens the Watson-Crick base pairing between 5fC and guanine.

-

Increased Flexibility: The modification imparts local conformational fluctuations and increases the overall flexibility of the DNA molecule.

-

Altered Base Stacking: The formyl group of 5fC influences the stacking interactions with neighboring nucleotides.

| Parameter | Unmodified DNA (d(CG)3) | 5fC-Modified DNA (d(C(5fC)G)3) | Reference |

| Melting Temperature (Tm) | ~52°C | ~50°C (decrease of ~2°C) | |

| Free Energy of Melting (ΔG°) | Not specified | Decrease of 5–10 kJ mol−1 | |

| Helical Twist (°) per base pair | ~34.3° (B-DNA average) | Altered, leading to under-winding | |

| Roll Angle (°) at 5fC-G step | Variable | Periodic pattern between 13.5° and 4.6° | |

| Base Pair Opening Angle (°) | ~1.6° (B-DNA) | -3.2° |

Table 1: Quantitative impact of 5fC on DNA biophysical properties. Values are illustrative and depend on sequence context.

5fC's Role in Shaping Chromatin Structure

The structural perturbations induced by 5fC have significant downstream consequences for chromatin architecture, most notably in the positioning of nucleosomes.

Nucleosome Positioning and Occupancy

Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around a core of histone proteins. Their positioning is a critical factor in regulating DNA accessibility. Studies have shown that 5fC is a determinant of nucleosome organization.

-

Enhanced Nucleosome Occupancy: DNA sequences containing 5fC show a significantly higher affinity for histone octamers, leading to increased nucleosome occupancy and stability compared to unmodified DNA or DNA with other cytosine modifications.

-

Covalent Histone-DNA Interaction: The aldehyde group of 5fC can form a reversible covalent bond (a Schiff base) with histone residues, particularly with lysine side chains. This interaction is proposed to be a key mechanism by which 5fC positions and stabilizes nucleosomes.

| DNA Modification | Relative Nucleosome Enrichment/Occupancy (Fold Change vs. Unmodified) | Reference |

| Cytosine (C) | 1.0 (Baseline) | |

| 5-methylcytosine (5mC) | Not significantly different from C | |

| 5-hydroxymethylcytosine (5hmC) | Significant increase | |

| This compound (5fC) | Highest enrichment; significant increase over C, 5mC, and 5hmC |

Table 2: Relative nucleosome occupancy on DNA with different cytosine modifications.

The unique ability of 5fC to position nucleosomes suggests it plays a role in establishing distinct regulatory regions within the genome. Changes in 5fC patterns, for instance due to the loss of TDG, lead to the repositioning of nucleosomes, which is linked to altered gene expression.

Impact on Chromatin Accessibility and Gene Regulation

By influencing both DNA structure and nucleosome positioning, 5fC directly impacts chromatin accessibility and is closely associated with active gene regulation.

Genomic Distribution and Association with Active Transcription

Genome-wide mapping has revealed that 5fC is not randomly distributed. It is enriched at specific genomic locations that are critical for gene control.

-

Promoters and CpG Islands (CGIs): 5fC is enriched in the CGIs of promoters, particularly those of transcriptionally active genes. These 5fC-rich promoters are also associated with high levels of the active histone mark H3K4me3 and are frequently bound by RNA Polymerase II.

-

Enhancers: 5fC is found at both poised and active enhancers, suggesting a role in the epigenetic priming of these regulatory elements. The accumulation of 5fC at poised enhancers in the absence of TDG correlates with increased binding of the transcriptional co-activator p300.

-

Activating Epigenetic Switch: Recent studies have identified 5fC as an activating epigenetic mark that helps kick-start gene expression during early embryonic development. It facilitates the recruitment of RNA Polymerase III to tRNA genes, which are crucial for protein synthesis during zygotic genome activation.

| Genomic Feature | 5fC Enrichment Status | Associated Function | Reference |

| Promoter CpG Islands | Enriched | Active transcription, RNA Pol II binding | |

| Exons | Enriched | Active transcription | |

| Poised Enhancers | Enriched | Epigenetic priming, p300 binding | |

| Active Enhancers | Enriched | Active gene regulation | |

| tRNA Genes (Embryonic) | Enriched | Zygotic genome activation, RNA Pol III recruitment |

Table 3: Genomic distribution of 5fC and its association with regulatory functions.

Experimental Protocols for 5fC Analysis

The study of 5fC has been enabled by the development of specialized techniques that can distinguish it from other cytosine modifications at high resolution.

Genome-Wide Mapping of 5fC

Several methods have been developed for the genome-wide, single-base resolution mapping of 5fC.

1. fCAB-Seq (Chemically Assisted Bisulfite Sequencing)

This method provides base-resolution detection of 5fC.

-

Principle: The formyl group of 5fC is chemically protected using an ethoxyamine derivative (EtONH₂). Standard bisulfite sequencing converts unprotected cytosine and 5fC to uracil (read as thymine), while 5mC and 5hmC are read as cytosine. In the fCAB-Seq protocol, the protection of 5fC prevents its conversion to uracil. By comparing the results of fCAB-Seq with standard bisulfite sequencing, the positions of 5fC can be identified as cytosines that are read as 'T' in BS-Seq but as 'C' in fCAB-Seq.

-

Methodology:

-

Genomic DNA is fragmented.

-

5fC residues are chemically labeled and protected with O-ethylhydroxylamine (EtONH₂).

-

The DNA is subjected to standard bisulfite conversion, which deaminates unprotected cytosines to uracil.

-

Libraries are prepared and subjected to high-throughput sequencing.

-

Data is compared to a standard bisulfite sequencing library from the same sample to identify 5fC locations.

-

2. redBS-Seq (Reduced Bisulfite Sequencing)

This method also provides quantitative, single-base resolution mapping of 5fC.

-

Principle: This technique relies on the selective chemical reduction of 5fC to 5hmC using sodium borohydride (NaBH₄). In standard bisulfite sequencing, 5fC is read as thymine, while 5hmC is read as cytosine. After reduction, the original 5fC sites behave like 5hmC and are read as cytosine. Therefore, 5fC sites can be identified by comparing the sequencing results before and after reduction.

-

Methodology:

-

One aliquot of genomic DNA is treated with NaBH₄ to reduce 5fC to 5hmC. A second aliquot is left untreated.

-

Both aliquots are subjected to standard bisulfite conversion.

-

Sequencing libraries are prepared and sequenced.

-

The level of 5fC at a given cytosine position is calculated by subtracting the cytosine signal in the untreated library from the cytosine signal in the reduced library.

-

Identification of 5fC Binding Proteins

Identifying the "reader" proteins that specifically recognize and bind to 5fC is crucial for understanding its function.

DNA Pull-down with Mass Spectrometry

-

Principle: This method uses biotinylated DNA probes containing 5fC to capture binding proteins from nuclear extracts. The captured proteins are then identified using mass spectrometry.

-

Methodology:

-

Synthesize or PCR-amplify DNA oligonucleotides containing C, 5mC, 5hmC, or 5fC, incorporating a biotin tag on one end.

-

Immobilize the biotinylated DNA probes onto streptavidin-coated magnetic beads.

-

Incubate the DNA-bead complexes with nuclear protein extract from the cells of interest.

-